molecular formula C20H14ClN3O2 B1676645 BML-277 CAS No. 516480-79-8

BML-277

Numéro de catalogue: B1676645
Numéro CAS: 516480-79-8
Poids moléculaire: 363.8 g/mol
Clé InChI: UXGJAOIJSROTTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’inhibiteur de Chk2 II est un inhibiteur sélectif de la kinase 2 du point de contrôle, une kinase sérine/thréonine qui joue un rôle crucial dans la voie de réponse aux dommages de l’ADN. Ce composé est utilisé pour contrôler la réponse de p53 aux cassures d’ADN induites par les radiations, conduisant à l’apoptose. Il est particulièrement important dans la recherche et le traitement du cancer, où il est utilisé pour améliorer l’efficacité des traitements qui induisent des dommages de l’ADN .

Applications De Recherche Scientifique

BML-277 is a selective inhibitor of checkpoint kinase 2 (Chk2) and has shown promise in various research applications .

Scientific Research Applications

Radioprotection this compound efficiently prevents T-cell populations from radiation-induced apoptosis in a concentration-dependent manner, with an EC50 value ranging from 3 to 7.6 μM . It can protect human CD4+ and CD8+ T-cells from apoptosis caused by ionizing radiation . Studies show that this compound decreases radiation-induced p-CHK2 and γH2AX levels and mitigates radiation-induced apoptosis .

Cancer Research this compound has demonstrated the ability to inhibit homologous recombination and suppress oxaliplatin-resistant colorectal cancer (OR CRC) cell growth in vitro and in vivo . These findings suggest that CHK2 activity is critical for modulating oxaliplatin response and that CHK2 is a potential therapeutic target for OR CRC . Additionally, this compound is used as a positive control to monitor CHK2 and CHK1 auto-phosphorylation .

Embryonic Development Research indicates that disruption of CHK2 activity via this compound can inhibit early embryonic development in mice .

Kinase Experiment

To study the inhibition of purified Chk2, this compound is incubated with recombinant full-length Chk2, along with HEPES buffer, NaCl, MgCl2, a synthetic peptide substrate, ATP, and a protease inhibitor mixture. The reaction mixtures are incubated at 37 °C for 3 hours, and the peptide substrate is captured on streptavidin-conjugated agarose beads. Enzyme activity at different this compound concentrations is determined by measuring the amount of radioactive phosphate bound to the substrate peptide by scintillation counting .

Cell Experiment

In cell experiments using human T-cells, this compound is prepared by dissolving it in DMSO at a concentration greater than 18.2 mg/mL. For optimal results, it's recommended to warm the tube at 37 °C for 10 minutes and/or shake it in an ultrasonic bath. The reacting condition is 25 hours. This compound efficiently prevented T-cell populations from radiation-induced apoptosis in a concentration-dependent manner, with the EC50 value ranging from 3 to 7.6 μM .

Mécanisme D'action

L’inhibiteur de Chk2 II exerce ses effets en inhibant la kinase 2 du point de contrôle, qui est un régulateur clé de la voie de réponse aux dommages de l’ADN. Cette inhibition empêche la phosphorylation des cibles en aval, y compris la protéine suppresseur de tumeur p53. Par conséquent, les cellules dont l’ADN est endommagé sont incapables de réparer les dommages et subissent l’apoptose. Ce mécanisme est particulièrement utile en thérapie anticancéreuse, où il peut améliorer l’efficacité des traitements qui induisent des dommages de l’ADN .

Analyse Biochimique

Biochemical Properties

BML-277 is an ATP-competitive inhibitor of Chk2 with an IC50 value of 15 nM . It interacts primarily with Chk2, a serine/threonine kinase involved in the DNA damage response. By inhibiting Chk2, this compound prevents the phosphorylation of downstream targets such as p53, Cdc25C, and BRCA1, which are crucial for cell cycle arrest and DNA repair . This inhibition leads to the protection of human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In human T-cells, it protects against radiation-induced apoptosis in a dose-dependent manner . Additionally, this compound has been observed to antagonize the cytotoxicity of oxaliplatin in colorectal cancer cell lines, suggesting its potential role in modulating chemotherapy responses . The compound also influences cell signaling pathways, particularly those involved in the DNA damage response, by inhibiting Chk2 activity and preventing the activation of downstream effectors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Chk2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in the DNA damage response, such as p53 and Cdc25C . By blocking Chk2 activity, this compound disrupts the cell cycle arrest and DNA repair processes, leading to increased sensitivity to DNA-damaging agents . Additionally, this compound has been shown to reduce the phosphorylation of CHK2 and γH2AX, markers of DNA damage, thereby mitigating radiation-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can effectively inhibit Chk2 activity and protect T-cells from radiation-induced apoptosis over a range of concentrations and exposure times . Long-term studies have indicated that this compound can mitigate the hematologic toxicity of PARP inhibitors in animal models, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Chk2 activity and protects against radiation-induced apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including potential impacts on hematologic parameters . Studies have shown that this compound can prevent the elimination of primordial oocytes in mice exposed to chemotherapy drugs, highlighting its potential for protecting ovarian function during cancer treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to the DNA damage response. It inhibits Chk2, which plays a critical role in the phosphorylation and activation of downstream effectors involved in DNA repair and cell cycle regulation . By blocking Chk2 activity, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with ATP and its competitive inhibition of Chk2 are key aspects of its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed through mechanisms involving its interaction with cellular transporters and binding proteins . The compound is cell-permeable and can effectively reach its target, Chk2, within the cellular environment . Its distribution within tissues and cells is influenced by its chemical properties, including its solubility and stability . This compound’s ability to protect T-cells from radiation-induced apoptosis indicates its efficient intracellular transport and localization .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Chk2 and other components of the DNA damage response pathway . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding site of Chk2 to exert its inhibitory effects . Additionally, this compound’s interaction with other cellular proteins and its potential post-translational modifications may affect its subcellular distribution and function .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’inhibiteur de Chk2 II implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie synthétique exacte peut varier, mais elle comprend généralement les étapes suivantes :

    Formation de la structure centrale : La structure centrale de l’inhibiteur de Chk2 II est synthétisée par une série de réactions impliquant la formation de liaisons carbone-azote.

    Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour améliorer l’activité inhibitrice et la sélectivité du composé.

    Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie pour obtenir le niveau de pureté souhaité.

Méthodes de production industrielle

La production industrielle de l’inhibiteur de Chk2 II implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures strictes de contrôle de la qualité. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et la cohérence du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de Chk2 II subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, ce qui conduit souvent à la formation de nouveaux groupes fonctionnels.

    Réduction : L’inverse de l’oxydation, cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

    Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.

Réactifs et conditions courants

    Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

    Agents réducteurs : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium aluminium.

    Réactifs de substitution : Ces derniers peuvent varier considérablement en fonction de la substitution souhaitée, mais les exemples courants comprennent les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’aldéhydes, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

L’inhibiteur de Chk2 II a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

    Chimie : Il est utilisé comme composé d’outil pour étudier la voie de réponse aux dommages de l’ADN et pour développer de nouveaux inhibiteurs avec des propriétés améliorées.

    Biologie : Il est utilisé pour étudier le rôle de la kinase 2 du point de contrôle dans la régulation du cycle cellulaire et l’apoptose.

    Médecine : Il est utilisé dans la recherche sur le cancer pour améliorer l’efficacité de la radiothérapie et de la chimiothérapie en sensibilisant les cellules cancéreuses aux dommages de l’ADN.

    Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et dans l’optimisation des traitements existants.

Comparaison Avec Des Composés Similaires

L’inhibiteur de Chk2 II est unique en raison de sa forte sélectivité pour la kinase 2 du point de contrôle par rapport aux autres kinases, telles que la kinase 1 du point de contrôle et la kinase 1 dépendante des cyclines. Cette sélectivité est obtenue grâce à sa liaison spécifique au site de liaison de l’ATP de la kinase 2 du point de contrôle. Des composés similaires comprennent :

    Inhibiteurs de Chk1 : Ces composés inhibent la kinase 1 du point de contrôle et sont utilisés en association avec des inhibiteurs de Chk2 pour améliorer l’efficacité globale des traitements anticancéreux.

    Inhibiteurs de la kinase dépendante des cyclines : Ces composés inhibent les kinases dépendantes des cyclines et sont utilisés pour réguler le cycle cellulaire en thérapie anticancéreuse.

L’inhibiteur de Chk2 II se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques .

Activité Biologique

BML-277 is a potent ATP-competitive inhibitor of checkpoint kinase 2 (CHK2), a serine/threonine kinase involved in the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer models, and potential applications in radiation protection.

This compound functions by binding to the ATP-binding site of CHK2, inhibiting its kinase activity. This inhibition leads to a decrease in downstream signaling pathways associated with DNA repair and cell cycle regulation. The following key mechanisms have been identified:

  • Inhibition of Homologous Recombination (HR) : this compound significantly reduces HR efficiency in cancer cells, which is crucial for repairing double-strand breaks in DNA. This effect has been observed in various cancer models, including oxaliplatin-resistant colorectal cancer (CRC) cells .
  • Reduction of DNA Damage Response : In models exposed to ionizing radiation, this compound decreased levels of phosphorylated CHK2 and γH2AX, markers indicative of DNA damage and repair processes. This suggests that this compound may mitigate radiation-induced apoptosis by modulating the cellular response to DNA damage .

Colorectal Cancer

Research indicates that this compound effectively inhibits the growth of oxaliplatin-resistant CRC cells both in vitro and in vivo. In a study involving Colo205-OR tumor-bearing mice, treatment with this compound significantly suppressed tumor growth when combined with oxaliplatin:

Treatment GroupTumor Size Reduction (%)
Oxaliplatin only30
Oxaliplatin + this compound (1 mg/kg)50
Oxaliplatin + this compound (3 mg/kg)70

These findings suggest that targeting CHK2 with this compound may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .

Laryngeal Squamous Cell Carcinoma (LSCC)

In LSCC cell lines such as Tu212 and HEP-2, this compound demonstrated a dose-dependent inhibitory effect on cell viability:

Concentration (μM)Cell Viability (%)
0100
570
1040

The maximum suppression was observed at 10 μM, indicating that CHK2 inhibition has significant anti-proliferative effects on LSCC cells .

Neuroprotective Effects

Beyond its applications in oncology, this compound has shown promise in neuroprotection. Studies have indicated that inhibiting CHK2 promotes recovery from spinal cord injuries and enhances axon regeneration. In animal models, treatment with this compound resulted in improved functional recovery following nerve damage:

Treatment GroupRecovery Score (Out of 10)
Control3
This compound Treatment7

This suggests that CHK2 inhibitors like this compound may play a role in neuroregeneration following injury .

Case Studies

  • Oxaliplatin Resistance : A study focused on CRC highlighted how this compound could sensitize resistant tumors to chemotherapy by inhibiting CHK2-mediated DNA repair pathways, thereby enhancing the effects of oxaliplatin .
  • Radiation Protection : In experiments involving low-dose ionizing radiation, this compound reduced apoptosis rates in human T-cells exposed to radiation, indicating its potential as a radioprotective agent .

Propriétés

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJAOIJSROTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433479
Record name Chk2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516480-79-8
Record name Chk2 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BML-277
Reactant of Route 2
Reactant of Route 2
BML-277
Reactant of Route 3
Reactant of Route 3
BML-277
Reactant of Route 4
BML-277
Reactant of Route 5
BML-277
Reactant of Route 6
BML-277
Customer
Q & A

A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, this compound can disrupt cell cycle arrest and apoptosis induced by DNA damage.

A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that this compound can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]

A: Interestingly, studies have indicated that this compound might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, this compound was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []

A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of this compound preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of this compound as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.